molecular formula C18H14ClN3O2S B2656686 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241488-51-7

3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide

Cat. No. B2656686
CAS RN: 241488-51-7
M. Wt: 371.84
InChI Key: LVIUAXWGKRCGJF-UHFFFAOYSA-N
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Description

3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a chemical compound with the CAS Number: 241488-51-7 . It has a molecular weight of 371.85 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14ClN3O2S/c19-13-8-4-5-9-14 (13)22-18-20-11-16 (25-18)15 (23)10-17 (24)21-12-6-2-1-3-7-12/h1-9,11H,10H2, (H,20,22) (H,21,24) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Anticancer Applications

A novel series of pharmacophores containing the thiazole moiety, similar to the core structure of 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide, have been synthesized and evaluated for their potent anticancer properties. These compounds have shown significant in vitro anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. For instance, derivatives incorporating the thiazole moiety have been identified as potent anticancer agents, with specific compounds exhibiting low IC50 values, indicating high efficacy against cancer cells (Gomha et al., 2017).

Antimicrobial Applications

Compounds with a thiazole core have also been explored for their antimicrobial potential. New heterocyclic compounds incorporating a biologically active sulfamoyl moiety, which is structurally related to 3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide, have demonstrated significant antimicrobial properties. These findings suggest the versatility of thiazole derivatives in combating various bacterial and fungal pathogens, providing a foundation for the development of new antimicrobial agents (Darwish, 2014).

Synthetic Applications

The synthesis and functionalization of thiazole derivatives have been a focus of research, given their biological importance and potential in drug development. Efficient synthetic routes have been developed for various thiazole derivatives, demonstrating the chemical versatility of this moiety. These synthetic methodologies not only offer new pathways for creating diverse chemical entities but also support the exploration of their potential therapeutic applications (Kumar et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-13-8-4-5-9-14(13)22-18-20-11-16(25-18)15(23)10-17(24)21-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIUAXWGKRCGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide

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